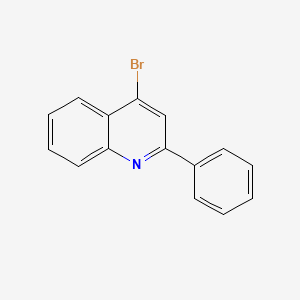

4-Bromo-2-phenylquinoline

説明

An Overview of Quinoline (B57606) Scaffolds in Organic and Medicinal Chemistry

The quinoline motif is a privileged structure in chemistry, recognized for its widespread presence in both natural and synthetic compounds with diverse biological activities. orientjchem.orgnih.gov

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.orgnih.gov Its name, however, was coined in 1842 by Charles Gerhardt, who obtained it from the distillation of the antimalarial natural product quinine (B1679958). numberanalytics.comwikipedia.org This historical connection to quinine foreshadowed the immense therapeutic potential of quinoline derivatives. nih.gov The discovery of quinine's potent antimalarial properties spurred extensive research into synthetic quinoline-based drugs, leading to the development of essential medicines like chloroquine (B1663885) and primaquine. rsc.orgbohrium.com Beyond its role in combating malaria, the quinoline scaffold has become a fundamental building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. numberanalytics.com

The quinoline core is a recurring motif in a multitude of natural products, particularly alkaloids, which are nitrogen-containing compounds produced by plants and other organisms. rsc.orgnih.gov These natural quinolines exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgnih.gov Prominent examples of naturally occurring quinoline alkaloids with significant medicinal value include camptothecin, a potent anticancer agent, and quinine, the archetypal antimalarial drug. nih.gov The inherent bioactivity of the quinoline scaffold has inspired medicinal chemists to synthesize a vast library of quinoline derivatives, many of which have become successful drugs. orientjchem.orgnih.gov These synthetic quinolines often mimic the structure of natural products or introduce novel functionalities to enhance their therapeutic efficacy. frontiersin.org

Table 1: Examples of Bioactive Quinoline Derivatives

| Compound | Class | Biological Activity |

| Quinine | Natural Product | Antimalarial nih.gov |

| Chloroquine | Synthetic | Antimalarial, Anti-inflammatory rsc.org |

| Camptothecin | Natural Product | Anticancer nih.gov |

| Ciprofloxacin (B1669076) | Synthetic | Antibacterial rsc.org |

| Bedaquiline | Synthetic | Anti-tubercular rsc.org |

The introduction of halogen atoms, particularly bromine, onto the quinoline scaffold is a powerful strategy in medicinal and synthetic chemistry. rsc.orgnih.gov Bromination can significantly influence the physicochemical and biological properties of quinoline derivatives. nih.gov The presence of a bromine atom can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the "heavy atom effect" of bromine can facilitate intersystem crossing, a process that can be exploited in the design of photosensitizers and phosphorescent materials. nih.gov

From a synthetic standpoint, bromoquinolines are highly versatile intermediates. nih.govrsc.org The carbon-bromine bond can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. rsc.org This allows for the late-stage diversification of quinoline scaffolds, enabling the rapid synthesis of a wide range of analogues for structure-activity relationship (SAR) studies. rsc.org The position of bromination on the quinoline ring is crucial and can be controlled to a certain extent by the reaction conditions and the directing effects of other substituents on the ring. acgpubs.org For instance, the presence of an activating group can direct bromination to specific positions. semanticscholar.org

A Targeted Review of 2-Phenylquinoline (B181262) Derivatives in Academic Literature

The 2-phenylquinoline framework represents a particularly important subclass of quinoline derivatives, with a rich history in medicinal chemistry and materials science.

Derivatives of 2-phenylquinoline have demonstrated a remarkable array of pharmacological activities. They have been investigated as anticancer agents, with some compounds showing the ability to inhibit tumor growth and induce apoptosis. researchgate.net Additionally, 2-phenylquinoline derivatives have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that bacteria use to expel antibiotics, thus showing potential in combating antimicrobial resistance. nih.gov Other reported biological activities include anti-inflammatory, antiviral (including against coronaviruses), and neuroprotective effects. rsc.orgnih.gov For example, certain 2-phenylquinoline-4-carboxamides have been explored as ligands for the neurokinin-3 (NK-3) receptor, a target for the treatment of central nervous system disorders. nih.govacs.org

Table 2: Selected Pharmacological Activities of 2-Phenylquinoline Derivatives

| Activity | Target/Mechanism | Reference |

| Anticancer | STAT3 Inhibition, Cytotoxicity | derpharmachemica.com |

| Antimicrobial | NorA Efflux Pump Inhibition | nih.gov |

| Anti-inflammatory | - | rsc.org |

| Antiviral (Coronavirus) | nsp13 Helicase Inhibition | nih.gov |

| Neurokinin-3 (NK-3) Receptor Ligands | Receptor Binding | nih.govacs.org |

The synthesis of functionalized 2-phenylquinolines can be achieved through several established methods, each with its own set of advantages and limitations. Classic methods like the Friedländer, Pfitzinger, and Doebner-von Miller reactions are commonly employed for constructing the quinoline core. organic-chemistry.orgacs.org The Friedländer synthesis, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. acs.org

Modern synthetic methodologies have expanded the toolbox for accessing these valuable scaffolds. Multicomponent reactions, for example, offer an efficient and atom-economical approach to assemble 2-phenylquinolines from simple starting materials in a single step. researchgate.net Metal-catalyzed cross-coupling reactions are also instrumental in the synthesis and functionalization of 2-phenylquinolines. google.com

Despite these advances, challenges remain, particularly in achieving regioselective functionalization and in the synthesis of sterically hindered or electronically deactivated derivatives. organic-chemistry.org However, these challenges also present opportunities for the development of novel synthetic strategies. For instance, the development of more efficient and selective catalysts for C-H activation could provide more direct routes to functionalized 2-phenylquinolines. google.com The exploration of flow chemistry and other high-throughput techniques could also accelerate the discovery of new derivatives with improved properties.

The synthesis of 4-bromo-2-phenylquinoline itself can be accomplished through methods such as the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides. mdpi.com The presence of the bromo substituent opens up a plethora of possibilities for further chemical modifications, making it a key intermediate for the synthesis of a diverse range of 2-phenylquinoline derivatives with potential applications in various fields of chemical research.

Research Landscape of this compound

The research landscape of this compound and its derivatives is dominated by its application in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. Scientists utilize this compound as a key intermediate to synthesize more complex molecules with tailored biological functions.

The synthesis of the this compound core itself can be achieved through various methods, including the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides, which offers good yields for a range of substituted derivatives. mdpi.com Other synthetic strategies involve palladium-catalyzed three-component tandem reactions. rsc.org Once obtained, the this compound scaffold is frequently modified. For instance, the bromine atom can be substituted through reactions like nucleophilic substitution to introduce different functional groups.

A significant area of investigation involves using this compound as a precursor for compounds targeting microbial enzymes. Researchers have designed and synthesized derivatives by modifying the 4-position, converting it into moieties like carbohydrazides. nih.govacs.org These derivatives have been evaluated for their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication, making it an attractive target for new antibacterial drugs. nih.govacs.org

In the field of oncology, derivatives of this compound are being explored as potent inhibitors of key cellular targets. Studies have focused on creating 1,3,4-oxadiazole (B1194373) derivatives that show significant cytotoxic activity against cancer cell lines like hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). rsc.org These compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein often implicated in tumor growth. rsc.org Furthermore, the 2-phenylquinoline-4-carboxylic acid framework, derived from the bromo-precursor, has been used to develop novel inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and represent a major target in cancer therapy. nih.govfrontiersin.org

Identification of Key Research Gaps and Emerging Trends

Despite the extensive research, several gaps and opportunities remain in the study of this compound.

Key Research Gaps:

Mechanistic Understanding: While many derivatives show promising biological activity, the precise molecular mechanisms of action are not always fully elucidated. rsc.org A deeper understanding of how these compounds interact with their biological targets at a molecular level is needed.

Exploration of New Biological Targets: The research has predominantly focused on antimicrobial and anticancer applications. nih.govrsc.org The potential of this compound derivatives against other diseases, such as viral infections or inflammatory disorders, remains largely unexplored.

Structure-Activity Relationship (SAR) Refinement: Although SAR studies have been conducted, providing insights into how different substituents affect activity, a more comprehensive understanding is required to rationally design next-generation compounds with improved potency and selectivity. nih.gov

Methodological Gaps: There is a continuous need to develop more efficient, cost-effective, and environmentally friendly synthetic methods for both the parent compound and its derivatives. researchgate.net

Emerging Trends:

Molecular Hybridization: A prominent trend is the strategy of molecular hybridization, where the this compound scaffold is chemically linked to other known pharmacophores. acs.orgrsc.org This approach aims to create hybrid molecules with enhanced potency or even dual therapeutic actions, such as combined anticancer and antimicrobial properties. rsc.org

Target-Specific Inhibitor Design: There is a clear shift towards designing derivatives that selectively inhibit specific enzyme isoforms, such as HDAC3. nih.govfrontiersin.org This selectivity is crucial for developing therapies with higher efficacy and fewer side effects.

Combating Antimicrobial Resistance: A major focus is on developing derivatives that can overcome existing mechanisms of antimicrobial resistance. This includes designing potent inhibitors of bacterial efflux pumps like NorA in Staphylococcus aureus, which are responsible for expelling antibiotics from the bacterial cell. researchgate.net The 2-phenylquinoline nucleus is considered a suitable scaffold for designing such inhibitors. researchgate.net

Rationale for In-Depth Academic Investigation of this compound

The continued and in-depth academic investigation of this compound is strongly justified by several critical factors in global health and chemical science.

The primary rationale stems from the urgent need for novel therapeutic agents. The rise of multidrug-resistant (MDR) bacteria presents a severe threat to public health, necessitating the discovery of new antibacterial agents that operate via novel mechanisms. nih.gov The 2-phenylquinoline scaffold has demonstrated potential as a source of DNA gyrase inhibitors and efflux pump inhibitors, which are vital strategies for combating bacterial infections. researchgate.netnih.gov

Similarly, in oncology, there is a constant demand for new anticancer drugs that can overcome resistance to existing treatments and offer better selectivity towards cancer cells. The 2-phenylquinoline core has proven to be a versatile template for developing potent inhibitors of critical cancer-related targets like EGFR and HDACs. rsc.orgnih.govfrontiersin.org

From a chemical standpoint, this compound is an ideal starting material for synthetic chemists. The bromine atom at the C4 position is a versatile functional group that serves as a convenient anchor point for a wide array of chemical transformations, including cross-coupling reactions and nucleophilic substitutions. mdpi.com This chemical tractability allows for the systematic modification of the molecule, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The compound, therefore, serves not only as a potential drug precursor but also as a valuable tool for probing biological systems and discovering new chemical reactions.

Detailed Research Findings

Recent studies have yielded specific data on the biological activities of various derivatives synthesized from this compound precursors.

Antimicrobial Activity

In a study focused on creating new microbial DNA gyrase inhibitors, several derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) were synthesized and tested. The minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC₅₀) against the S. aureus DNA gyrase were determined for the most promising compounds.

| Compound | Description | MIC vs. S. aureus (μM) nih.govacs.org | IC₅₀ vs. S. aureus DNA Gyrase (μM) nih.govacs.org |

|---|---|---|---|

| 5 | Ethyl formohydrazonate derivative | 49.04 | - |

| 6b | 4-(4-methoxyphenyl)acetamidohydrazinyl derivative | 38.64 | 33.64 |

| 10 | Pyrazole (B372694) derivative | 191.36 | 8.45 |

| Ciprofloxacin (Control) | Reference Drug | - | 3.80 |

Anticancer Activity

Another line of research explored the potential of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer agents. Their cytotoxic activity was evaluated against two cancer cell lines, and the IC₅₀ values were compared to the standard drug erlotinib.

| Compound | Description | IC₅₀ vs. HepG2 (μg/mL) rsc.org | IC₅₀ vs. MCF-7 (μg/mL) rsc.org |

|---|---|---|---|

| 8c | Derivative with 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) moiety | 0.137 | - |

| 12d | Derivative with 2-(cinnamylthio)-1,3,4-oxadiazole moiety | 0.138 | - |

| 14 | Derivative with N-(4-acetylphenyl)acetamidethio group | 0.159 | - |

| Erlotinib (Control) | Reference Drug | 0.308 | 0.512 |

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKIEFRRBKQXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279487 | |

| Record name | 4-bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-93-0 | |

| Record name | 4-Bromo-2-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5427-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Phenylquinoline and Its Derivatives

Direct Synthesis Approaches to 4-Bromoquinolines

Direct synthesis methods offer an efficient pathway to construct the 4-bromoquinoline (B50189) skeleton in a single cascade process from acyclic precursors.

TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides

A notable direct synthesis involves the cascade cyclization of readily prepared ortho-propynol phenyl azides promoted by bromotrimethylsilane (B50905) (TMSBr). semanticscholar.orgmdpi.comnih.gov This method is advantageous as it does not require metal catalysts or additional oxidants, producing water and nitrogen gas as the only byproducts. mdpi.com In this reaction, TMSBr functions as both an acid promoter to initiate the reaction and as a nucleophilic bromide source. mdpi.comnih.gov

The successful synthesis of 4-bromoquinolines via this cascade cyclization is dependent on carefully optimized reaction conditions. Researchers have systematically investigated various parameters to maximize the yield of the desired product. The model reaction between 1-(2-azidophenyl)-1-phenylethan-1-ol and TMSBr was used to determine the optimal settings.

Key parameters that were optimized include the choice of acid promoter, solvent, temperature, and the amount of TMSBr. It was found that TMSBr was superior to other promoters like TMSCl, TMSI, TfOH, and BF3·OEt2. Among the various solvents tested, nitromethane (B149229) (CH3NO2) provided the highest yield. The reaction proceeds efficiently at a temperature of 60 °C.

Table 1: Optimization of Reaction Conditions for TMSBr-Promoted Cascade Cyclization

| Entry | Promoter (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TMSCl (3.5) | CH3NO2 | 60 | 1.0 | 75 |

| 2 | TMSI (3.5) | CH3NO2 | 60 | 1.0 | 85 (4-iodo) |

| 3 | TMSBr (3.5) | CH3CN | 60 | 1.0 | 56 |

| 4 | TMSBr (3.5) | DCE | 60 | 1.0 | 63 |

| 5 | TMSBr (3.5) | Toluene | 60 | 1.0 | 45 |

| 6 | TMSBr (3.5) | CH3NO2 | 40 | 1.0 | 65 |

| 7 | TMSBr (3.5) | CH3NO2 | 60 | 1.0 | 81 |

| 8 | TMSBr (3.5) | CH3NO2 | 80 | 1.0 | 81 |

| 9 | TMSBr (2.5) | CH3NO2 | 60 | 1.0 | 72 |

The optimized conditions were established as using 3.5 equivalents of TMSBr in nitromethane at 60 °C for 1 hour, which consistently provides high yields of the 4-bromoquinoline product. mdpi.com

The TMSBr-promoted cascade cyclization demonstrates a broad substrate scope, accommodating a variety of substituents on both the phenyl azide (B81097) and the propynol (B8291554) components. mdpi.com This versatility allows for the synthesis of a diverse library of 4-bromo-2-phenylquinoline derivatives.

Substituents on the phenyl ring of the propynol moiety (R1) are well-tolerated. Both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluoro, chloro, bromo) are compatible with the reaction conditions, leading to the corresponding products in good to excellent yields. Similarly, the reaction is tolerant of various substituents on the azide-bearing phenyl ring (R2), including methyl and methoxy (B1213986) groups. mdpi.com

Table 2: Substrate Scope for the Synthesis of 4-Bromoquinoline Derivatives

| Product | R1 | R2 | Yield (%) |

|---|---|---|---|

| 2a | H | H | 81 |

| 2b | 4-Me | H | 85 |

| 2c | 2-Me | H | 81 |

| 2d | 4-OMe | H | 82 |

| 2e | 4-F | H | 76 |

| 2f | 4-Cl | H | 75 |

| 2g | 4-Br | H | 73 |

| 2h | 2-F | H | 72 |

| 2i | 2-Cl | H | 71 |

| 2j | H | 5-Me | 83 |

| 2k | 4-Me | 5-Me | 86 |

| 2l | 4-OMe | 5-Me | 87 |

| 2n | Naphthyl | H | 84 |

Despite its broad applicability, the reaction has some limitations. The efficiency can be affected by the steric hindrance of the substituents. Furthermore, while many functional groups are compatible, highly sensitive groups might not withstand the acidic conditions generated by TMSBr.

Halogenation at the C-4 Position of 2-Phenylquinoline (B181262) Precursors

Another major synthetic route involves the direct halogenation of a 2-phenylquinoline scaffold. This approach is contingent on achieving high regioselectivity to ensure bromination occurs specifically at the C-4 position.

Electrophilic Bromination Strategies

The direct bromination of 2-phenylquinoline at the C-4 position is not straightforward. Standard electrophilic bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) often leads to substitution on the benzo ring (at C-6 and C-8) and the C-3 position, accompanied by oxidation to the quinoline (B57606). researchgate.net A common method for synthesizing 4-bromoquinolines involves the conversion of a 4-hydroxyquinoline (B1666331) precursor. For instance, 4-hydroxyquinoline can be treated with phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) to yield 4-bromoquinoline in high yield. chemicalbook.com This strategy can be applied to 4-hydroxy-2-phenylquinoline, which can be synthesized via the Pfitzinger reaction between isatin (B1672199) and an appropriate acetophenone (B1666503) derivative. nih.govfrontiersin.org

Alternatively, methods involving N-oxides can be employed to direct bromination. The activation of the quinoline ring as an N-oxide can facilitate nucleophilic substitution at the C-2 and C-4 positions. However, direct electrophilic bromination of the quinoline ring itself is challenging to control for C-4 selectivity due to the complex reactivity of the heterocyclic system.

Mechanistic Insights into Regioselective Bromination

The regioselectivity of electrophilic substitution on the quinoline ring is governed by the electronic properties of the molecule. The pyridine (B92270) ring is generally electron-deficient and deactivated towards electrophilic attack compared to the benzene (B151609) ring. Within the pyridine ring, the nitrogen atom deactivates the adjacent C-2 and C-4 positions through its inductive effect.

However, in reactions that proceed through an electrophilic attack on the nitrogen atom first (forming an N-ylide or similar intermediate), the C-4 position can become more susceptible to attack. The coordination of the quinoline nitrogen to a catalyst can also influence the regioselectivity of subsequent reactions. For instance, in palladium-catalyzed reactions of 2,4-dichloroquinoline, the coordination of the nitrogen atom to the palladium center makes the C-2 position more susceptible to oxidative addition, allowing for regioselective functionalization at C-2, which in turn facilitates subsequent reactions at the C-4 position. nih.gov For direct electrophilic attack on the carbon framework, the benzene ring is typically favored, with positions C-5 and C-8 being the most reactive. Achieving electrophilic bromination at C-4 often requires specific strategies, such as using a precursor with a directing group at C-4 (like a hydroxyl group) that can be subsequently replaced by bromine. chemicalbook.com The mechanism for the conversion of 4-hydroxyquinoline to 4-bromoquinoline involves the activation of the hydroxyl group by the phosphorus halide, followed by nucleophilic attack by the bromide ion.

Synthesis of Key Precursors to this compound

The synthesis of this compound typically proceeds through the formation of a quinoline-4-carboxylic acid precursor, which can then be subjected to further transformations. Two prominent named reactions, the Pfitzinger reaction and the Doebner reaction, are widely employed for the construction of the quinoline core.

Pfitzinger Reaction Protocols for Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions.

A key precursor, 2-(4-bromophenyl)quinoline-4-carboxylic acid, is efficiently synthesized utilizing the Pfitzinger reaction. nih.govacs.org This method involves the reaction of isatin with 4-bromoacetophenone in the presence of a base.

The general reaction scheme is as follows:

Reactants: Isatin and 4-bromoacetophenone

Conditions: The reaction is typically carried out in refluxing ethanol (B145695) under basic conditions, often employing potassium hydroxide. nih.gov

Product: 2-(4-Bromophenyl)quinoline-4-carboxylic acid nih.gov

The reaction proceeds through the base-catalyzed ring-opening of isatin to form an intermediate that then condenses with the ketone. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid product.

The versatility of the Pfitzinger reaction allows for the use of various substituted isatins and acetophenones to generate a library of quinoline-4-carboxylic acid derivatives. The fundamental components for this synthesis are isatin and a bromoacetophenone derivative, which upon reaction, form the core structure of 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.govacs.org

Doebner Reaction in 2-Phenylquinoline-4-carboxylic Acid Synthesis

The Doebner reaction is another classical method for the synthesis of quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgnih.gov

For the synthesis of the parent 2-phenylquinoline-4-carboxylic acid, the following reactants are typically used:

Reactants: Aniline, benzaldehyde, and pyruvic acid. scientific.netresearchgate.net

Conditions: The reaction can be performed under various conditions, including refluxing in ethanol. scientific.net Catalysts such as trifluoroacetic acid or iron(III) trifluoromethanesulfonate (B1224126) can be employed to improve reaction efficiency. nih.govscientific.net One modern approach utilizes iron(III) trifluoromethanesulfonate (15 mol%) in ethanol at 80°C for 3 hours. scientific.net

The proposed mechanism of the Doebner reaction involves either an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org In both pathways, subsequent cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid.

Derivatization Strategies of this compound

The bromine atom at the C4-position of 2-phenylquinoline is a versatile handle for introducing a wide array of functional groups through various cross-coupling and substitution reactions. These modifications are instrumental in the development of novel compounds with tailored properties.

Modifications at the Bromine Position

The electron-rich nature of the quinoline ring and the carbon-bromine bond's reactivity make the 4-position susceptible to several palladium-catalyzed cross-coupling reactions and other transformations.

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the quinoline core. The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wikipedia.orgnih.govlibretexts.org

Cyanation: The bromo group can be replaced by a cyano group through palladium-catalyzed cyanation reactions. Various cyanide sources, including potassium ferrocyanide, can be used in these transformations. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Below is a table summarizing the types of modifications possible at the bromine position of this compound.

| Reaction Type | Reagents/Catalysts | Introduced Functional Group |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, Base | Aryl/Heteroaryl |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, Ligand, Base | Amino |

| Cyanation | Cyanide source (e.g., K4[Fe(CN)6]), Pd catalyst | Cyano |

These derivatization strategies underscore the synthetic utility of this compound as a key intermediate in the construction of a diverse range of functionalized quinoline derivatives.

Functionalization of the Phenyl Ring

The 2-phenylquinoline scaffold offers multiple sites for structural modification. While functionalization of the quinoline core is common, the phenyl ring at the 2-position also serves as a key site for introducing chemical diversity. Synthetic strategies often involve starting with a pre-functionalized phenyl group which is then used to construct the quinoline ring system, or by direct modification of the 2-phenyl ring after the quinoline core is formed.

One common approach involves utilizing phenyl-substituted precursors in established quinoline synthesis methods. For instance, derivatives such as 2-(4-Bromophenyl)quinoline-4-carboxylic acid can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate acetophenone, in this case, 4'-bromoacetophenone. nih.govfrontiersin.org The resulting bromo-substituted phenyl ring on the quinoline backbone is a versatile synthetic handle for a variety of subsequent cross-coupling reactions.

Palladium-catalyzed reactions are instrumental for the functionalization of such halogenated phenyl rings. These methodologies allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.comhandwiki.orgnih.gov Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org This is widely used to synthesize biaryl compounds. wikipedia.org The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.comnobelprize.org

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The process follows a catalytic cycle of oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and a β-hydride elimination step. wikipedia.orgyoutube.com

Sonogashira Coupling: This method is used to form a C-C bond between the aryl bromide and a terminal alkyne, creating an arylethyne derivative. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgopenochem.orgorganic-chemistry.org This transformation is a powerful tool for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. wikipedia.orglibretexts.org

The following table summarizes the application of these palladium-catalyzed reactions for the functionalization of a bromo-substituted phenyl ring on a 2-phenylquinoline scaffold.

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | C-C (Aryl-Aryl) | Pd(0) catalyst, Base | 2-(Biphenyl)-quinoline derivative |

| Heck Coupling | Alkene (e.g., Styrene) | C-C (Aryl-Vinyl) | Pd(0) catalyst, Base | 2-(Styrylphenyl)-quinoline derivative |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-(Phenylethynylphenyl)-quinoline derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amino) | Pd(0) catalyst, Ligand, Base | 2-(Aminophenyl)-quinoline derivative |

Derivatives with Modified Quinoline Core Structure

The bromine atom at the C4 position of this compound provides a reactive site for extensive modification of the quinoline core. This allows for the synthesis of a diverse library of derivatives through various functionalization reactions, particularly palladium-catalyzed cross-coupling reactions. researchgate.net The strategic placement of the bromo group enables the introduction of a wide array of substituents, significantly altering the molecule's electronic and steric properties.

Carbon-Carbon Bond Forming Reactions

The C4 position is readily functionalized using several palladium-catalyzed reactions to form new carbon-carbon bonds:

Suzuki-Miyaura Coupling: This reaction is highly effective for introducing aryl or vinyl substituents at the C4 position by coupling this compound with various organoboron reagents. wikipedia.orgberkeley.edu The versatility of commercially available boronic acids and esters makes this a preferred method for creating C4-aryl-2-phenylquinolines. researchgate.net

Heck Reaction: The Heck reaction facilitates the introduction of alkenyl groups at the C4 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is valuable for synthesizing C4-vinyl-2-phenylquinoline derivatives.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. wikipedia.org This reaction couples this compound with a terminal alkyne, catalyzed by both palladium and copper species, yielding 4-alkynyl-2-phenylquinoline derivatives. organic-chemistry.orglibretexts.orgresearchgate.net

Carbon-Nitrogen Bond Forming Reactions

Buchwald-Hartwig Amination: This powerful amination reaction allows for the synthesis of 4-amino-2-phenylquinoline derivatives. wikipedia.orglibretexts.org By coupling this compound with various primary or secondary amines, a diverse range of substituted aminoquinolines can be accessed. openochem.org The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Other Functionalizations

Beyond cross-coupling, the bromo group can be transformed into other important functional groups. For example, it can serve as a precursor for the synthesis of 2-phenylquinoline-4-carboxylic acid. nih.govresearchgate.net This transformation significantly enhances the synthetic utility of the this compound scaffold, as the carboxylic acid group can be further modified, for example, through amidation reactions to produce a variety of carboxamide derivatives. nih.govresearchgate.net

The table below provides an overview of the key reactions used to modify the quinoline core of this compound at the C4 position.

| Reaction Type | Reagent | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Aryl/Vinyl | 4-Aryl/Vinyl-2-phenylquinoline |

| Heck Coupling | Alkene | Alkenyl (Vinyl) | 4-Alkenyl-2-phenylquinoline |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | 4-Alkynyl-2-phenylquinoline |

| Buchwald-Hartwig Amination | Amine | Amino | 4-Amino-2-phenylquinoline |

| Carboxylation (multi-step) | e.g., CO, nucleophile | Carboxylic Acid | 2-Phenylquinoline-4-carboxylic acid |

These synthetic methodologies underscore the importance of this compound as a versatile building block for creating a wide range of structurally complex and functionally diverse quinoline derivatives.

Advanced Spectroscopic and Analytical Characterization in 4 Bromo 2 Phenylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-Bromo-2-phenylquinoline, 1H, 13C, and various two-dimensional (2D) NMR experiments offer comprehensive insights into its electronic and conformational properties.

The 1H NMR spectrum provides detailed information about the proton environment within a molecule, including the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling.

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the quinoline (B57606) core and the phenyl substituent. The bromine atom at the C4 position significantly influences the electronic environment, leading to a downfield shift of adjacent protons. The proton at C3, being on a carbon adjacent to the bromine-substituted carbon, typically appears as a singlet. The protons on the benzo-fused ring of the quinoline system (H5, H6, H7, H8) and the phenyl ring (H2' to H6') exhibit complex multiplet patterns due to spin-spin coupling.

In a study detailing the synthesis of this compound, the 1H NMR spectrum was recorded in CDCl3, confirming the structure. mdpi.com While the full detailed assignment is found within the publication, the general patterns are consistent with the expected structure. mdpi.com

The spectral data for various analogs of this compound provide a comparative basis for understanding structure-spectra correlations. For instance, the analog 4-(4-bromophenyl)-2-phenylquinoline shows a characteristic singlet for the H3 proton at approximately 7.78 ppm. rsc.org In contrast, 2-(4-bromophenyl)quinoline (B1270115) , an isomer, lacks a substituent at the 4-position, resulting in a more complex pattern for the quinoline protons. rsc.orgrsc.org

Interactive Table: 1H NMR Data for this compound Analogs

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Solvent | Reference |

|---|---|---|---|---|---|

| 4-(4-bromophenyl)-2-phenylquinoline | H8 | ~8.20 | d, J = 8.5 | CDCl₃ | rsc.org |

| H3 | 7.78 | s | CDCl₃ | rsc.org | |

| H5/H7 | 7.77-7.73 | m | CDCl₃ | rsc.org | |

| Phenyl H | 7.56-7.43 | m | CDCl₃ | rsc.org | |

| Bromophenyl H | 7.69 | d, J = 8.5 | CDCl₃ | rsc.org | |

| 2-(4-bromophenyl)quinoline | H8 | 8.20 | d, J = 8.4 | CDCl₃ | rsc.org |

| H5 | 8.15 | d, J = 8.4 | CDCl₃ | rsc.org | |

| Quinoline H | 8.09-7.99 | m | CDCl₃ | rsc.org | |

| Quinoline H | 7.78-7.70 | m | CDCl₃ | rsc.org | |

| Quinoline H | 7.57-7.49 | m | CDCl₃ | rsc.org | |

| Bromophenyl H | 7.81 | d, J = 8.4 | CDCl₃ | rsc.org | |

| Bromophenyl H | 7.68-7.60 | m | CDCl₃ | rsc.org | |

| 4-methyl-2-(4-bromophenyl)quinoline | Phenyl H | 7.31 | d | - | derpharmachemica.com |

| Phenyl H | 6.95 | d | - | derpharmachemica.com | |

| Quinoline H | 6.40-6.41 | d | - | derpharmachemica.com | |

| - | 5.19 | s | - | derpharmachemica.com | |

| Methyl H | 2.0 | s | - | derpharmachemica.com |

The conformation of 2-phenylquinoline (B181262) derivatives, specifically the dihedral angle between the quinoline ring and the C2-phenyl substituent, can be investigated using NMR. This analysis often relies on the measurement of specific through-space interactions or long-range coupling constants. While vicinal proton-proton coupling constants (3JHH) are primarily used to determine the geometry of aliphatic and olefinic systems via the Karplus equation, conformational preferences in biaryl systems like this compound are more subtly reflected in NMR parameters.

The free rotation around the C2-Ar bond is often hindered, leading to a preferred conformation. The highest downfield shift for protons on the pyridine (B92270) ring of related aza-ligands has been interpreted as indicative of an anti conformation. This conformation can change to a syn arrangement upon metal complexation. asianpubs.org The study of these conformational preferences is crucial as it can dictate the molecule's biological activity and chemical reactivity. Advanced NMR techniques and quantum mechanical calculations are often used in tandem to determine the populations of different conformers in solution. acs.org

13C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In this compound, the carbon atom C4, directly attached to the bromine, is expected to have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The signals for the quaternary carbons, such as C2, C4, C4a, and C8a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The 13C NMR data for analogs are instrumental in assigning the spectrum of the parent compound. For example, in 4-(4-bromophenyl)-2-phenylquinoline , the carbon attached to bromine (C4') appears at 122.9 ppm, while the substituted C4 of the quinoline ring is observed at 148.0 ppm. rsc.org

Interactive Table: 13C NMR Data for this compound Analogs

| Compound | Carbon Chemical Shifts (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-2-phenylquinoline | 156.9, 148.8, 148.0, 139.4, 137.3, 131.9, 131.2, 130.2, 129.7, 129.5, 128.9, 127.6, 126.6, 125.5, 125.3, 122.9, 119.2 | CDCl₃ | rsc.org |

| 2-(4-bromophenyl)quinoline | 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5 | CDCl₃ | rsc.org |

| 4-methyl-2-(4-bromophenyl)quinoline | 147.5, 147.2, 141.8, 136.8, 132.2, 129.8, 113.3, 113.2, 57.1, 56.2, 41.8, 29.9 | - | derpharmachemica.com |

Due to the spectral complexity arising from multiple aromatic protons with similar chemical shifts and overlapping multiplets, 1D NMR spectra alone are often insufficient for a complete and unambiguous assignment of all signals in this compound and its analogs. derpharmachemica.com Two-dimensional NMR techniques are essential for resolving these ambiguities. doi.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart (2JHH or 3JHH). This is particularly useful for tracing the connectivity of protons within the individual aromatic rings of the quinoline system and the phenyl substituent. asianpubs.org For example, it allows for the differentiation of the H5, H6, H7, and H8 protons by establishing their neighbor relationships. derpharmachemica.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (1JCH). An HSQC or HMQC spectrum displays the 1H spectrum on one axis and the 13C spectrum on the other, with cross-peaks indicating direct C-H bonds. This technique is invaluable for definitively assigning the chemical shifts of protonated carbons.

By combining these 2D NMR techniques, a complete and confident assignment of every proton and carbon signal in the complex structure of this compound can be achieved.

<sup>13</sup>C NMR Spectral Analysis of this compound and Analogs

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of a molecule with a high degree of confidence. For instance, in the synthesis of various bromo- and chloro-substituted 4-phenylquinolines, HRMS (ESI-TOF) was used to confirm the calculated molecular formulas. The observed mass for the (M+H)⁺ ion of 3-bromo-8-chloro-4-phenylquinoline was 317.9686, which is in close agreement with the calculated mass of 317.9680 for C₁₅H₁₀BrClN. acs.org Similarly, the molecular formula of 6-bromo-3-chloro-4-phenylquinoline was confirmed with a found mass of 317.9678 against a calculated mass of 317.9680. acs.org This level of precision is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions.

Table 1: Representative HRMS Data for Halogenated 4-Phenylquinoline (B1297854) Derivatives

| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ | Reference |

| 3-Bromo-8-chloro-4-phenylquinoline | C₁₅H₁₀BrClN | 317.9680 | 317.9686 | acs.org |

| 6-Bromo-3-chloro-4-phenylquinoline | C₁₅H₁₀BrClN | 317.9680 | 317.9678 | acs.org |

| 3-Bromo-5-chloro-4-phenylquinoline | C₁₅H₁₀BrClN | 317.9680 | 317.9677 | acs.org |

| 6-Bromo-3-chloro-4-phenylquinoline | C₁₅H₁₀BrClN | 317.9680 | 317.9681 | acs.org |

This table showcases the high accuracy of HRMS in confirming the elemental composition of synthesized compounds.

Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. lcms.cz When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. msu.educhemguide.co.uk The pattern of these fragments is unique to the molecule's structure and can be used to identify its different components.

The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance. msu.edu This results in two peaks of almost equal intensity separated by two mass units for any fragment containing a bromine atom. msu.edu Common fragmentation pathways for quinoline derivatives often involve the cleavage of substituent groups from the quinoline core. For this compound, one would expect to see fragments corresponding to the loss of the bromine atom and potentially the phenyl group. The stability of the quinoline ring itself means that it will often remain intact as a major fragment.

While specific MS/MS fragmentation data for this compound is not detailed in the provided results, the general principles of fragmentation in related structures, such as substituted quinolines and brominated aromatic compounds, are well-established. msu.edumiamioh.eduresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. utdallas.edu

For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. evitachem.com The characteristic absorption bands for the aromatic C-H and C=C stretching vibrations are typically observed. researchgate.netlibretexts.org For example, in the IR spectrum of 6-bromo-2-phenylquinoline-4-carboxylic acid, a broad band around 3400 cm⁻¹ is indicative of the O-H group of the carboxylic acid, while the peak at 1705.07 cm⁻¹ corresponds to the C=O stretching vibration. researchgate.net The C=N stretch of the quinoline ring is observed at 1624.06 cm⁻¹, and the C-Br bond shows an absorption at 524.64 cm⁻¹. researchgate.net

Table 2: Key IR Absorption Frequencies for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | ~3400 | researchgate.net |

| Aromatic C-H | 3051.94 | researchgate.net |

| C=O (Carboxylic Acid) | 1705.07 | researchgate.net |

| C=N (Quinoline) | 1624.06 | researchgate.net |

| Aromatic C=C | 1546.91 - 1566.2 | researchgate.net |

| C-Br | 524.64 | researchgate.net |

This table highlights the specific IR frequencies used to identify the functional groups in a derivative of this compound.

Elemental Analysis (CHNS) for Purity and Composition

Elemental analysis is a crucial technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. velp.com This information is used to determine the empirical formula of a compound and to assess its purity. thermofisher.com The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula.

For derivatives of this compound, elemental analysis provides a fundamental check on the successful synthesis and purification of the target compound. For instance, the elemental analysis of a synthesized batch of 6-bromo-2-phenylquinoline-4-carboxylic acid derivative (C₁₈H₁₄BrN₂O) showed experimental values of C 60.07%, H 3.39%, and N 4.11%, which are in close agreement with the calculated values of C 60.69%, H 3.96%, and N 3.93%. researchgate.net Such close correlation confirms the elemental composition and high purity of the sample.

Table 3: Elemental Analysis Data for a 6-Bromo-2-phenylquinoline-4-carboxylic Acid Derivative

| Element | Calculated (%) | Found (%) | Reference |

| C | 60.69 | 60.07 | researchgate.net |

| H | 3.96 | 3.39 | researchgate.net |

| N | 3.93 | 4.11 | researchgate.net |

This table demonstrates the close agreement between the calculated and experimentally found elemental composition, confirming the purity of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

Several studies have utilized single-crystal X-ray diffraction to determine the structures of various bromo- and phenyl-substituted quinolines. For example, the crystal structure of 3,6,8-tribromo-2-phenylquinoline was determined, providing unambiguous proof of its molecular structure. researchgate.net In another study, the crystal structure of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline was determined to be monoclinic with the space group C2/c. researchgate.net X-ray analysis of 4-phenylquinolin-2-(1H)-one revealed an orthorhombic crystal system with the space group Pbca, and the dihedral angle between the quinoline moiety and the phenyl ring was found to be 64.65(6)°. iaea.org While specific crystallographic data for this compound itself was not found in the search results, the successful application of this technique to closely related compounds demonstrates its power in providing definitive structural elucidation. nih.govscispace.com

Applications of 4 Bromo 2 Phenylquinoline in Medicinal Chemistry and Biological Sciences

Antimicrobial Activities

The core quinoline (B57606) structure is a well-established pharmacophore in antimicrobial drug discovery. The addition of a bromo-substituent at the C-4 position and a phenyl group at the C-2 position can significantly influence the compound's lipophilicity and electronic properties, which in turn can modulate its interaction with microbial targets and enhance its biological activity.

Derivatives of 4-Bromo-2-phenylquinoline have demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, a pathogen of significant clinical importance due to the emergence of resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. Studies on various quinoline and quinazolinone derivatives containing a bromo-phenyl scaffold have reported significant antibacterial activity. For instance, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good activity against S. aureus. researchgate.net Similarly, novel quinazolinone Schiff base derivatives, such as those with a bromo-substituent, have been evaluated for their efficacy. Compound 4e (a Schiff base derivative of quinazolinone) was found to be particularly active against S. aureus, with an MIC of 32 μg/mL. nih.gov Another quinazolinone derivative, compound 4c , also showed high activity against S. aureus at the same concentration. nih.gov

Table 1: MIC Values of Selected Bromo-Quinoline/Quinazolinone Derivatives against S. aureus

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 4c (Quinazolinone Schiff base derivative) | Staphylococcus aureus | 32 | nih.gov |

| Compound 4e (Quinazolinone Schiff base derivative) | Staphylococcus aureus | 32 | nih.gov |

| Compound 5a4 (2-phenyl-quinoline-4-carboxylic acid derivative) | Staphylococcus aureus | 64 | researchgate.net |

The agar (B569324) diffusion method, or inhibition zone study, provides a qualitative assessment of a compound's antibacterial efficacy. In this assay, a larger zone of inhibition around a disk impregnated with the test compound indicates greater sensitivity of the microorganism to the agent. Synthesized derivatives of 6-bromo-quinazolin-4(3H)-one have been tested using this method. For example, a derivative designated as A-1 showed very good activity against S. aureus. biomedpharmajournal.org

Table 2: Inhibition Zones of Selected 6-Bromo-Quinazolinone Derivatives

| Compound | Organism | Activity Level | Reference |

|---|---|---|---|

| Compound A-1 | Staphylococcus aureus | Very Good | biomedpharmajournal.org |

| Compound A-4 | Staphylococcus pyogenes | Very Good | biomedpharmajournal.org |

Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. However, bromo-phenyl-quinoline and related quinazolinone derivatives have also been evaluated against these pathogens. Some 2-phenyl-quinoline-4-carboxylic acid derivatives have been tested against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Specifically, compound 5a7 showed an MIC value of 128 μg/mL against E. coli. researchgate.net

In studies involving quinazolinone Schiff base derivatives, compounds 4e and 4m demonstrated the highest activities against E. coli, with MIC values of 128 μg/mL. nih.gov Compound 4e also displayed the best activity against P. aeruginosa with an MIC of 32 μg/mL. nih.gov Furthermore, inhibition zone studies have shown that certain 6-bromo-quinazolinone derivatives possess excellent activity against P. aeruginosa and good activity against E. coli. biomedpharmajournal.org

The therapeutic utility of bromo-quinoline derivatives extends to antifungal applications. Various studies have demonstrated their efficacy against clinically relevant fungal species.

Derivatives of pyrrolo[1,2-a]quinoline (B3350903) containing a bromo substituent at the fourth position have shown inhibitory potential against Candida albicans. nih.gov In one study, derivatives coded as BQ-06 , BQ-07 , and BQ-08 exhibited the highest minimum inhibitory concentrations (MICs) at 0.4 µg/mL against C. albicans. nih.gov Other derivatives, BQ-01 , BQ-03 , and BQ-05 , had MICs of 0.8 µg/mL. nih.gov

Furthermore, a brominated derivative of 8-hydroxyquinoline, known as bromoquinol, has been identified as having potent, wide-spectrum antifungal activity. nih.gov This compound has shown particular efficacy against Aspergillus fumigatus. nih.govbohrium.com Studies on 6-bromo-quinazolinone derivatives also reported excellent activity against C. albicans (Compound A-6 ) and Aspergillus niger (Compound A-3 ). biomedpharmajournal.org

The mechanisms through which this compound and its derivatives exert their antimicrobial effects are multifaceted and can vary depending on the specific microbial target. A primary mechanism for many quinoline-based antibacterials is the inhibition of DNA gyrase. nih.gov This essential bacterial enzyme controls the topological state of DNA, and its inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death. Docking studies with quinazolinone Schiff base derivatives suggest they could be suitable scaffolds for DNA gyrase inhibitors. nih.gov

Another proposed mechanism of action, particularly for antifungal activity, involves the induction of oxidative stress. nih.gov For instance, the compound bromoquinol was found to induce oxidative stress and apoptosis in A. fumigatus. nih.gov Other general mechanisms for antimicrobial compounds include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, and interference with crucial metabolic pathways. mdpi.comlumenlearning.com The lipophilic nature of the bromo-phenyl-quinoline structure may facilitate its passage through the cell membrane, allowing it to reach intracellular targets more effectively.

Mechanisms of Antimicrobial Action

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. While specific studies focusing exclusively on this compound's inhibition of DNA gyrase are not extensively detailed in the available literature, the broader class of quinoline derivatives has been a cornerstone in the development of DNA gyrase inhibitors. The most well-known examples are the fluoroquinolone antibiotics. Research into novel quinoline derivatives continues to explore their potential to overcome existing antibiotic resistance mechanisms. The investigation into compounds like this compound is driven by the need for new scaffolds that can effectively bind to and inhibit the function of DNA gyrase, thereby preventing bacterial proliferation.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for processes such as DNA replication, transcription, and chromosome segregation in both prokaryotic and eukaryotic cells. They are classified into two types: type I, which cleaves a single strand of DNA, and type II, which cleaves both strands. Because of their critical role in cell division, topoisomerases are important targets for anticancer drugs. While direct studies on this compound as a topoisomerase inhibitor are not prominent, the 2-phenylquinoline (B181262) core is a feature in some molecules designed to target these enzymes. The planar nature of the quinoline ring allows for intercalation into the DNA helix, a mechanism employed by some topoisomerase inhibitors to stabilize the enzyme-DNA cleavage complex, leading to cell death. Further research is required to specifically elucidate the topoisomerase inhibitory potential of this compound and its derivatives.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. The ammonia produced neutralizes the acidic environment of the stomach, allowing the bacteria to survive. Therefore, the inhibition of urease is a key strategy in combating such infections. Quinoline derivatives have been investigated as potential urease inhibitors. A study on quinoline-based acyl thiourea (B124793) derivatives demonstrated that several compounds exhibited potent urease inhibitory activity, with some showing significantly greater potential than the standard inhibitor, thiourea. researcher.lifetandfonline.comnih.gov Specifically, derivatives featuring electron-withdrawing groups like bromine on the aryl ring showed enhanced inhibitory potential. researcher.lifetandfonline.comnih.gov This suggests that the bromo-substitution on the 2-phenylquinoline scaffold could contribute favorably to its urease inhibitory capacity, making this compound a candidate for further investigation in this area.

Anticancer Research and Cytotoxicity Studies

The quest for novel anticancer agents has led to the exploration of a diverse range of chemical scaffolds, including quinoline derivatives. Some substituted quinoline compounds have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The mechanisms underlying their anticancer effects are often multifaceted, with a prominent area of research focusing on their ability to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure that generally represses gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs.

Selective HDAC3 Inhibition and Therapeutic Implications

Recent research has highlighted the discovery of 2-substituted phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors. frontiersin.orgfrontiersin.orgnih.govnih.gov Within this class of compounds, a derivative designated as D28, which features a 2-phenylquinoline-4-carboxylic acid core, has been identified as a selective inhibitor of HDAC3. frontiersin.orgnih.govnih.gov This selectivity is significant because different HDAC isoforms have distinct roles, and isoform-selective inhibitors may offer a better therapeutic window with fewer side effects compared to pan-HDAC inhibitors. frontiersin.org

The study revealed that while the hydroxamic acid derivative (D28) showed potent HDAC3 selectivity, its hydrazide analogs (D29 and D30) exhibited remarkably improved inhibitory activities against HDAC1, 2, and 3, with D29 showing particular potency against HDAC3. frontiersin.orgnih.govnih.gov This highlights the critical role of the zinc-binding group in determining both the potency and selectivity of these inhibitors. The therapeutic implication of selective HDAC3 inhibition is a subject of ongoing research, with potential applications in cancers where this isoform is a key driver of malignancy. frontiersin.org

Structure-Activity Relationships (SAR) for HDAC Inhibition

The development of 2-phenylquinoline-based HDAC inhibitors has been guided by structure-activity relationship (SAR) studies. These studies explore how modifications to the chemical structure of a compound affect its biological activity. For the 2-substituted phenylquinoline-4-carboxylic acid derivatives, the core scaffold serves as the "cap" group, which interacts with the surface of the enzyme. frontiersin.orgfrontiersin.org The linker region and the zinc-binding group (ZBG) are the other two essential components of a typical HDAC inhibitor pharmacophore.

The SAR studies on these compounds have revealed several key insights:

The Zinc-Binding Group (ZBG): The nature of the ZBG is crucial for both potency and selectivity. The switch from a hydroxamic acid in compound D28 to a hydrazide in D29 and D30 led to a significant increase in inhibitory activity against class I HDACs, particularly HDAC3. frontiersin.orgnih.govnih.gov

The 2-Phenylquinoline Scaffold: This bulky aromatic system acts as the cap group, forming hydrophobic interactions with residues at the entrance of the HDAC active site. frontiersin.orgfrontiersin.org Modifications to this part of the molecule can influence potency and selectivity.

The following table summarizes the inhibitory activities of selected 2-phenylquinoline-4-carboxylic acid derivatives against different HDAC isoforms.

| Compound | ZBG | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

| D28 | Hydroxamic Acid | >1000 | >1000 | 24.45 | >1000 |

| D29 | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |

| D30 | Hydrazide | - | - | - | - |

Data sourced from a study on 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase inhibitors. nih.gov

Induction of Cellular Apoptosis in Cancer Cell Lines (e.g., K562 cells)

While direct studies on this compound's ability to induce apoptosis in the human chronic myelogenous leukemia cell line, K562, are not extensively documented, research on related quinoline derivatives provides insights into potential mechanisms. For instance, certain quinoline-N-oxide derivatives have been shown to trigger apoptosis in K562 cells. nih.gov This process is often mediated by the activation of caspase cascades, which are crucial executioners of programmed cell death. One study demonstrated that treatment of K562 cells with specific quinoline-N-oxide compounds led to the activation of caspase-9 and caspase-3, key initiators and effectors in the apoptotic pathway, respectively. nih.gov

Apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.netresearchgate.net While the precise apoptotic pathway that this compound might induce in K562 cells remains to be elucidated, the activity of analogous compounds suggests that it could involve the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or both. Further investigation is required to specifically determine the pro-apoptotic potential of this compound in this and other cancer cell lines.

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.govnih.gov Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. youtube.com Although direct evidence for this compound's effect on the cell cycle is limited, the mechanisms of structurally related compounds offer plausible hypotheses.

Cell cycle progression is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. nih.gov Checkpoints at the G1/S and G2/M transitions are critical for maintaining genomic integrity. nih.gov Compounds that can interfere with the activity of CDK-cyclin complexes or upregulate CDK inhibitors can induce cell cycle arrest. For example, some quinazoline (B50416) derivatives, which are structurally isomeric to quinolines, have been shown to inhibit cell proliferation by arresting the cell cycle in the G1 phase.

Evaluation against Various Cancer Cell Lines (e.g., HepG2, MCF-7, PC-3, HeLa)

For instance, various substituted quinoline derivatives have been tested for their in vitro biological activity against human cervical cancer cells (HeLa). pharmacophorejournal.com Similarly, the cytotoxicity of numerous compounds has been assessed in human liver carcinoma cells (HepG2) and human breast adenocarcinoma cells (MCF-7). researchgate.netjapsonline.comnih.govnih.gov The data from these studies often reveal a dose-dependent inhibition of cell viability.

A vanadium complex of a compound with a related structure, 4-bromo-2-(((5-chloro-2-hydroxyphenyl) imino) methyl) phenol, has been investigated for its anti-cancer effects on the HepG2 cell line. Such studies are crucial in determining the therapeutic index of a potential drug, which is the ratio of its toxicity to normal cells versus its efficacy against cancer cells.

Table 1: Cytotoxicity of Selected Quinoline and Related Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Carbazole Derivative 9 | HepG2 | 7.68 | researchgate.net |

| Carbazole Derivative 9 | HeLa | 10.09 | researchgate.net |

| Carbazole Derivative 10 | MCF-7 | Not Specified | researchgate.net |

| Galantamine Peptide Ester (GAL-LEU) | HeLa | 23.63 | pharmacophorejournal.com |

Note: The compounds listed are structurally related to or share a similar heterocyclic core with this compound and are presented for comparative purposes.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The quinoline scaffold has been a fruitful source for the discovery of new antileishmanial agents.

In Vitro Evaluation against Leishmania Species

A number of quinoline derivatives have demonstrated significant in vitro activity against various Leishmania species, including the promastigote and amastigote stages of the parasite. While specific data for this compound is not detailed in the provided search results, related compounds have shown promise. For example, novel quinoline derivatives have been synthesized and evaluated for their antiprotozoal activities against Leishmania infantum. uantwerpen.be Some of these compounds have exhibited potent activity, with IC50 values in the low micromolar range. uantwerpen.be The efficacy of these compounds is often assessed against both the extracellular promastigotes and the clinically relevant intracellular amastigotes residing within macrophages.

Structure-Activity Relationship Studies for Antileishmanial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antileishmanial potency of quinoline-based compounds. researchgate.netnih.govnih.gov These studies have revealed that the nature and position of substituents on the quinoline ring significantly influence the biological activity. For instance, the presence of a halogen, such as bromine, can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets within the parasite. mdpi.com

The 4-aminoquinoline (B48711) scaffold has been identified as a particularly "privileged" structure for the design of leishmanicidal agents. nih.gov Modifications at the 2-position of the quinoline ring, such as the introduction of a phenyl group, have also been explored to enhance antiprotozoal activity. nih.gov SAR studies on various quinoline analogues have indicated that specific substitutions can lead to compounds with high selectivity indices, meaning they are significantly more toxic to the parasite than to host cells. mdpi.com

Anthelmintic Activity

Helminth infections, caused by parasitic worms, are a major global health problem. There is a continuous need for new anthelmintic drugs due to the emergence of resistance to existing treatments. While direct studies on the anthelmintic activity of this compound are not available in the provided results, research on structurally similar compounds suggests potential in this area. For example, various plant extracts are often screened for their anthelmintic properties against organisms like Pheretima posthuma (earthworm), which serves as a model organism due to its anatomical and physiological resemblance to intestinal roundworms. nih.gov The evaluation typically involves determining the time taken for paralysis and death of the worms upon exposure to the test compound. nih.gov

Other Reported Biological Activities of Quinoline Derivatives Relevant to this compound

The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, leading to its designation as a "privileged structure" in medicinal chemistry. nih.gov Derivatives of quinoline have been extensively investigated and have shown a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govrsc.org The versatility of the quinoline ring allows for substitutions at various positions, which can significantly modulate the biological efficacy of the resulting compounds. researchgate.netorientjchem.org This section explores several key biological activities of quinoline derivatives and discusses their relevance to the specific structure of this compound.

Antiviral Potential

The quinoline nucleus is a key component in the development of various antiviral agents. nih.gov Research has demonstrated that quinoline derivatives can exhibit inhibitory effects against a range of viruses by interfering with different stages of the viral life cycle. researchgate.net

For instance, certain novel quinoline derivatives have shown dose-dependent inhibition of the dengue virus serotype 2. semanticscholar.orgnih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, suggesting a mechanism that involves the early stages of infection. nih.gov Other studies have identified quinoline derivatives active against respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov One particularly potent compound against IAV was found to inhibit the virus's transcription and replication cycle at an early stage. nih.gov The antiviral activity of these compounds is often attributed to the ability of the aromatic quinoline structure to engage in hydrophobic interactions with viral proteins and nucleic acids, thereby inhibiting viral replication. doi.org

The relevance of these findings to this compound lies in its core structure. The presence of the phenyl group at the 2-position and the bromo group at the 4-position can influence its electronic and steric properties, which may enhance its binding affinity to viral targets. The hydrophobic nature of the phenyl ring could facilitate interactions with viral proteins, a common mechanism for many antiviral quinoline derivatives. doi.org

| Compound/Derivative | Target Virus | Observed Effect | Reference |

|---|---|---|---|

| Novel Quinoline Derivatives (unspecified) | Dengue Virus Serotype 2 | Dose-dependent inhibition; impaired accumulation of viral envelope glycoprotein. | semanticscholar.orgnih.gov |

| Compound 1g (a novel quinoline derivative) | Respiratory Syncytial Virus (RSV) | Good in vitro activity with high selective index (SI = 673.06). | nih.gov |

| Compound 1ae (a novel quinoline derivative) | Influenza A Virus (IAV) | Potent activity (IC50: 1.87 ± 0.58 μM), inhibiting early-stage virus transcription and replication. | nih.gov |

| Compound 4 (a novel quinoline derivative) | Respiratory Syncytial Virus (RSV) | Effective inhibitor with an SI value of 11.6. | doi.org |

| Compound 6 (a novel quinoline derivative) | Yellow Fever Virus (YFV) | Effective inhibitor with an SI value of 28.5. | doi.org |

Anti-inflammatory Effects